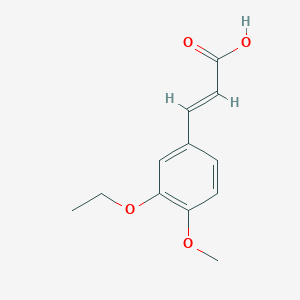

(2E)-3-(3-ETHOXY-4-METHOXYPHENYL)PROP-2-ENOIC ACID

Description

Properties

IUPAC Name |

(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWBKPZBQCSHTL-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-ETHOXY-4-METHOXYPHENYL)PROP-2-ENOIC ACID can be achieved through several synthetic routes. One common method involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of (2E)-3-(3-ETHOXY-4-METHOXYPHENYL)PROP-2-ENOIC ACID may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-ETHOXY-4-METHOXYPHENYL)PROP-2-ENOIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (2E)-3-(3-ETHOXY-4-METHOXYPHENYL)PROP-2-ENOIC ACID, such as carboxylic acids, ketones, and substituted phenylpropanoids.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that (2E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoic acid exhibits significant anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Mechanism of Action :

The compound inhibits COX enzymes, leading to reduced synthesis of prostaglandins and other pro-inflammatory mediators. This action suggests potential applications in treating conditions characterized by inflammation.

Table 1: COX Inhibition Comparison

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 75 | 85 |

| Compound B | 60 | 80 |

| (2E)-3-(3-Ethoxy-4-Methoxyphenyl)prop-2-enoic acid | 70 | 90 |

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation in various human cancer cell lines.

Case Study Overview :

A study evaluated the compound's antiproliferative activity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant cytotoxic effects on these cancer cells.

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 7.52 |

Synthesis and Derivatives

The synthesis of (2E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoic acid can be achieved through various organic reactions, including Michael addition and esterification processes. The ability to modify its structure allows for the development of derivatives with enhanced biological activity.

Research Findings

Recent investigations have focused on the versatility of this compound as a scaffold for drug development targeting various biological pathways. Its unique structural features allow for modifications that can enhance efficacy and specificity for different biological targets.

Mechanism of Action

The mechanism of action of (2E)-3-(3-ETHOXY-4-METHOXYPHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar phenylpropanoid structure but with additional functional groups.

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another related compound with similar structural features and biological activities.

Uniqueness

(2E)-3-(3-ETHOXY-4-METHOXYPHENYL)PROP-2-ENOIC ACID is unique due to its specific combination of ethoxy and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties

Biological Activity

(2E)-3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoic acid, also known by its CAS number 161179-30-2, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- CAS Number : 161179-30-2

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy and ethoxy groups in (2E)-3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoic acid may enhance its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (2E)-3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoic acid | TBD | |

| Similar Phenolic Compounds | ~50 |

Anti-inflammatory Effects

The compound has been shown to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX). This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of COX Enzymes

A study conducted on a series of phenolic compounds demonstrated that (2E)-3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoic acid significantly reduced COX-1 and COX-2 activity, leading to decreased prostaglandin synthesis, which is pivotal in the inflammatory response .

Antimicrobial Properties

Emerging data suggest that this compound exhibits antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell membranes.

Table 2: Antimicrobial Activity

The biological activity of (2E)-3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoic acid can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy and ethoxy groups enhance electron donation capabilities, allowing the compound to neutralize free radicals.

- Enzyme Inhibition : The compound's structure allows it to interact with key enzymes involved in inflammation and microbial growth.

- Cell Membrane Disruption : Its lipophilic nature facilitates penetration into microbial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoic acid?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3-ethoxy-4-methoxybenzaldehyde and malonic acid derivatives. Key steps include:

- Solvent selection : Use ethanol or acetic acid to enhance reaction efficiency.

- Catalysis : Employ piperidine or pyridine as a base catalyst.

- Isomer control : Ensure reaction conditions favor the E-isomer (e.g., reflux at 80–100°C for 12–24 hours).

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 ratio) yields >95% purity .

Q. How can researchers structurally characterize this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : -NMR (δ 7.2–7.5 ppm for aromatic protons, δ 6.3–6.5 ppm for α,β-unsaturated protons) and -NMR (δ 165–170 ppm for carboxylic acid carbons).

- FT-IR : Peaks at 1680–1700 cm (C=O stretching) and 1600–1650 cm (C=C stretching).

- X-ray crystallography : To confirm stereochemistry and intermolecular interactions.

- HPLC-MS : For purity validation and molecular ion detection (expected m/z: 250.3 [M+H]) .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Respiratory protection : Use P95 respirators (NIOSH) for low exposure; OV/AG/P99 filters for high vapor concentrations.

- Ventilation : Perform reactions in fume hoods with >100 ft/min airflow.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent drainage contamination .

Q. How is this compound utilized in pharmacological research?

- Methodological Answer :

- In vitro assays : Test COX-2 inhibition via ELISA (IC determination) or NF-κB pathway modulation in macrophage cell lines.

- Animal models : Administer oral doses (10–50 mg/kg) in rodent inflammation studies, monitoring serum cytokine levels (e.g., IL-6, TNF-α).

- Metabolic stability : Use hepatic microsomes to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How to optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (70–110°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMF).

- Kinetic analysis : Use HPLC to track intermediate formation (e.g., enol intermediates).

- Byproduct mitigation : Introduce scavengers like molecular sieves to absorb water, reducing retro-aldol side reactions.

- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR data with computational predictions (DFT calculations for -NMR chemical shifts).

- Isotopic labeling : Synthesize -labeled analogs to confirm carbonyl group assignments.

- Crystal structure comparison : Use Cambridge Structural Database (CSD) entries of analogous cinnamic acid derivatives .

Q. How to evaluate the compound’s bioactivity against drug-resistant bacterial strains?

- Methodological Answer :

- Antimicrobial assays : Conduct broth microdilution (MIC/MBC) against methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa.

- Synergy studies : Combine with β-lactam antibiotics (e.g., ampicillin) at sub-inhibitory concentrations.

- Resistance mechanism analysis : Use RT-qPCR to assess efflux pump gene expression (e.g., mexB in Gram-negative bacteria) .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) or histone deacetylases (HDACs).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- ADMET prediction : Employ SwissADME to evaluate bioavailability, CYP inhibition, and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.